2-Acetamido-2-deoxygalacturonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93790-40-0 |
|---|---|
Molecular Formula |
C8H14N2O6 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexanamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)10-4(2-11)5(13)6(14)7(15)8(9)16/h2,4-7,13-15H,1H3,(H2,9,16)(H,10,12)/t4-,5+,6+,7-/m0/s1 |
InChI Key |
RVSLEPKUAJVXHK-WNJXEPBRSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)N)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](C(=O)N)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(C(=O)N)O)O)O |
Synonyms |
2-ACDGA 2-acetamido-2-deoxy-D-galacturonamide 2-acetamido-2-deoxygalacturonamide |
Origin of Product |
United States |
Occurrence and Structural Integration of 2 Acetamido 2 Deoxygalacturonamide in Biological Macromolecules
Presence and Role in Prokaryotic Cell Surface Structures
The primary role of 2-acetamido-2-deoxygalacturonamide is as a structural component of the cell surface of certain Gram-negative bacteria. It is a building block of complex polysaccharides that are crucial for the bacterium's interaction with its environment and host organisms.
This compound is a known constituent of the O-antigen portion of lipopolysaccharides (LPS). nih.gov The O-antigen, also referred to as the O-polysaccharide, is the outermost region of the LPS molecule and is composed of repeating oligosaccharide units. oup.comoup.com This highly variable region is a major surface antigen and is responsible for the serological specificity of many bacterial strains. oup.comnih.gov Its structure plays a significant role in bacterial pathogenesis, including resistance to the host's complement system and mediating interactions with host cells. oup.com The biosynthesis of O-antigens is a complex process involving the synthesis of nucleotide sugar precursors, which are then assembled into the repeating units. nih.gov
The incorporation of this compound into O-antigens is specific to certain bacterial species and even to particular serotypes within a species.
Francisella tularensis The O-antigen of Francisella tularensis, the causative agent of tularemia, is a critical virulence factor and protective antigen. asm.org The O-antigen is composed of a repeating tetrasaccharide subunit where 2-acetamido-2-deoxy-D-galacturonamide (D-GalNAcAN) is a prominent feature. nih.gov The structures of the O-antigens from F. tularensis subspecies tularensis (type A) and holarctica (type B) have been shown to be identical. asm.org However, the O-antigen of the related species Francisella novicida is structurally distinct, despite sharing many of the same sugar components. asm.org
Shigella dysenteriae Shigella species are a major cause of bacillary dysentery, and their classification into serotypes is based on the structure of their O-antigens. oup.comnih.gov Research on the O-antigen gene cluster of Shigella dysenteriae serotype 7 revealed the genetic machinery necessary for the synthesis of nucleotide sugars, including UDP-2-acetamido-2-deoxy-D-galacturonamide. nih.gov This indicates that the amide derivative is a component of the O7 antigen. The O-antigen of S. dysenteriae O7 shares an identical structure and gene cluster organization with that of Escherichia coli O121. nih.gov
Pseudomonas aeruginosa While a significant human pathogen, the presence of this compound in the O-antigens of Pseudomonas aeruginosa has not been definitively established. Instead, related but structurally distinct sugars are found. For instance, the O-specific polysaccharide of P. aeruginosa serotype O:3 contains N-acetyl-L-galactosaminuronic acid (L-GalNAcA), which is the carboxylic acid form of the sugar, not the amide. nih.govnih.gov Cell extracts of this strain can synthesize the precursor UDP-L-GalNAcA. nih.gov Other serotypes, such as PAO1 (serotype O5), feature even more complex, di-acetylated uronic acids like 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (D-ManNAc3NAcA) in their O-antigen. nih.govmanchester.ac.uknih.gov The biosynthesis of these related sugars involves a dedicated set of enzymes, including WbpB, WbpE, and WbpD. nih.govnih.govacs.org
Table 1: Occurrence of this compound and Related Sugars in Bacterial O-Antigens
| Bacterial Species | Serotype | Compound Identified in O-Antigen | Reference |
|---|---|---|---|
| Francisella tularensis | subsp. tularensis & holarctica | 2-acetamido-2-deoxy-D-galacturonamide (GalNAcAN) | asm.orgnih.gov |
| Shigella dysenteriae | 7 | 2-acetamido-2-deoxy-D-galacturonamide | nih.gov |
| Pseudomonas aeruginosa | O:3 | N-acetyl-L-galactosaminuronic acid (L-GalNAcA) | nih.govnih.gov |
| Pseudomonas aeruginosa | O5 (PAO1) | 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (D-ManNAc3NAcA) | nih.govnih.gov |
The basic polysaccharide chains of bacterial O-antigens can be further altered by various modifications, which contributes to the immense diversity of these structures. Common modifications include glucosylation and O-acetylation, often mediated by bacteriophages, as seen in Shigella flexneri. oup.com These changes are responsible for the generation of different serotypes.
In Francisella tularensis, a phenomenon known as phase variation, where colonies switch from a "blue" to a "gray" appearance, is associated with changes in the LPS. nih.gov This variation involves a reduction in the amount of O-antigen produced and structural alterations to the core and lipid A regions of the LPS, such as decreased galactosamine modification on the lipid A. nih.gov However, major structural changes to the O-antigen repeating unit itself, including the 2-acetamido-2-deoxy-D-galacturonamide residues, have not been reported as part of this variation. nih.gov Specific enzymatic modifications, such as acetylation or phosphorylation, directly on the this compound residue within these bacterial glycans are not extensively documented in the reviewed literature.
Incorporation into Other Glycoconjugates and Oligosaccharides
Based on available scientific literature, the occurrence of this compound appears to be largely restricted to the lipopolysaccharide O-antigens of a select group of bacteria. While other related amino sugars, such as 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) and 2-acetamido-2-deoxy-D-galactose (N-acetylgalactosamine), are widespread components of a vast array of glycoconjugates and oligosaccharides in both prokaryotes and eukaryotes, the same is not well-documented for the galacturonamide derivative. nih.govnih.govnih.gov Searches for its presence in other biological macromolecules have not yielded significant results, suggesting it is a highly specialized component primarily found in bacterial surface antigens.
Biosynthesis and Metabolic Pathways Involving 2 Acetamido 2 Deoxygalacturonamide
Enzymatic Steps in the De Novo Biosynthesis of 2-Acetamido-2-deoxygalacturonamide
The synthesis of this compound relies on a sequence of enzymatic reactions that build upon the central precursor, UDP-N-acetylglucosamine (UDP-GlcNAc). Most organisms, from bacteria to eukaryotes, synthesize UDP-GlcNAc from fructose-6-phosphate (B1210287) in a four-step pathway. asm.orgnih.gov From this key intermediate, the pathway diverges to create the specific galacto- configuration and the uronic acid amide functionality.
The construction of this compound is catalyzed by several key classes of enzymes.
NAD-dependent Epimerases: A crucial early step is the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-N-acetylgalactosamine (UDP-GalNAc). This reaction is catalyzed by a UDP-GlcNAc 4-epimerase, which alters the stereochemistry at the C4 position of the hexosamine. asm.orgnih.gov This epimerization is vital for creating the galacto- configuration necessary for the final product.
UDP-sugar Dehydrogenases: To form the uronic acid structure, the C6 primary alcohol of the sugar must be oxidized to a carboxylic acid. This is accomplished by a NAD⁺-dependent UDP-sugar dehydrogenase. While an enzyme specific for UDP-GalNAc is required, the mechanism is well-understood from studies of the homologous enzyme, UDP-glucose dehydrogenase (UDPGDH). nih.gov UDPGDH catalyzes a two-fold oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA) using two equivalents of NAD⁺. nih.govebi.ac.uk The reaction proceeds through a tightly bound aldehyde intermediate. nih.gov An analogous UDP-GalNAc dehydrogenase would perform the same transformation on UDP-GalNAc to yield UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA). In some bacteria, such as Campylobacter jejuni, a UDP-glucose dehydrogenase is a key enzyme encoded within the capsular polysaccharide (CPS) biosynthetic gene cluster. nih.gov
Amidotransferases and Glycosyltransferases: The final step is the amidation of the C6 carboxyl group of the N-acetylgalactosaminuronic acid residue. This reaction is typically performed by an amidotransferase. Bioinformatic analyses of bacterial polysaccharide gene clusters suggest that this activity may be part of a bifunctional enzyme, which could also possess glycosyltransferase activity. nih.gov For instance, in C. jejuni NCTC 11168, the gene Cj1438 within the CPS cluster is annotated as a sugar transferase, but further analysis suggests the amidation activity may be located in the C-terminal half of the protein. nih.gov A glycosyltransferase would then be responsible for transferring the completed this compound monomer to the growing polysaccharide chain. pnas.org
Table 1: Key Enzymes in the Proposed Biosynthesis of this compound
| Enzyme Class | Specific Enzyme Example | Function | Source Organism Example |
|---|---|---|---|
| NAD-dependent Epimerase | UDP-GlcNAc 4-epimerase | Converts UDP-GlcNAc to UDP-GalNAc | Most organisms asm.orgnih.gov |
| UDP-sugar Dehydrogenase | UDP-glucose 6-dehydrogenase (homologue) | Oxidizes UDP-sugar C6 alcohol to a carboxylic acid | Campylobacter jejuni nih.gov |
| Transferase (bifunctional) | Putative Amidotransferase/Glycosyltransferase | Amidates the C6-carboxyl group and/or transfers the sugar | Campylobacter jejuni (Cj1438) nih.gov |
The biosynthesis of complex polysaccharides invariably uses activated sugar monomers in the form of nucleotide sugars, most commonly uridine (B1682114) diphosphate (B83284) (UDP) sugars. libretexts.orgyoutube.com These molecules are high-energy donors for glycosyltransferase reactions.
The pathway to this compound begins with UDP-N-acetylglucosamine (UDP-GlcNAc), a central metabolite derived from glucose and glutamine. The key transformations of this precursor are:
Epimerization: UDP-GlcNAc is converted to UDP-GalNAc by a 4-epimerase. asm.org
Oxidation: UDP-GalNAc is then oxidized by a dehydrogenase to form UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA).
Amidation & Transfer: The UDP-GalNAcA intermediate is the substrate for an amidotransferase, which converts the C6-carboxylate to a primary amide, forming UDP-2-acetamido-2-deoxygalacturonamide. This final activated monomer is then a substrate for a specific glycosyltransferase that incorporates it into the final polysaccharide structure.
Genetic Basis of this compound Production
In bacteria, the genes encoding the enzymes for the biosynthesis of specific polysaccharide structures are typically organized into co-located and co-regulated gene clusters. nih.govnih.gov
The genetic blueprint for producing this compound is found within biosynthetic gene clusters (BGCs). nih.govmdpi.com These clusters contain the genes for all the necessary enzymatic machinery, including those for precursor synthesis, modification (epimerization, oxidation, amidation), and polymerization.
For example, the capsular polysaccharide (CPS) gene cluster in Campylobacter jejuni NCTC 11168 contains genes for the modification of sugars, including a UDP-glucose dehydrogenase (Cj1441) and a putative amidotransferase (Cj1438). nih.gov The presence of these genes within a single locus ensures the coordinated expression of the entire pathway. Analysis of such clusters is a primary method for identifying the genes responsible for producing specific sugar modifications. The discovery of gene clusters for aminoglycoside antibiotics like gentamicin (B1671437) has similarly helped to decipher the pathways for creating other complex amino-sugars. nih.gov
Table 2: Representative Genes in a Putative this compound Biosynthetic Cluster
| Gene (Example) | Putative Function | Role in Pathway |
|---|---|---|
| gne | UDP-GlcNAc 4-epimerase | Synthesis of UDP-GalNAc precursor |
| ugd | UDP-sugar Dehydrogenase | Oxidation to form uronic acid |
| atr (hypothetical) | Amidotransferase | Formation of the final amide group |
The identification of biosynthetic pathways in one organism is greatly aided by searching for homologous genes in other species. asm.org For instance, the UDP-glucose dehydrogenase Cj1441 from C. jejuni shares significant sequence identity (47-51%) with corresponding enzymes from other pathogenic bacteria like Streptococcus pyogenes and E. coli O157:H7. nih.gov
This sequence conservation allows researchers to use known genes as probes to discover BGCs for similar structures in newly sequenced genomes. If a gene cluster in a bacterium is found to contain homologues for a UDP-GlcNAc epimerase, a UDP-sugar dehydrogenase, and a putative amidotransferase, it strongly implies that the organism can produce an amidated amino-sugar derivative like this compound. This comparative genomics approach is a powerful tool for predicting the metabolic capabilities of diverse microorganisms. asm.org
Regulatory Mechanisms of this compound Metabolic Flux
The production of structural polysaccharides is a metabolically expensive process that must be tightly regulated to match cellular needs and resource availability.
One key regulatory point is the availability of the UDP-sugar precursors. Studies on the biosynthesis of the K5 polysaccharide in E. coli have shown that the process is strictly regulated. Unexpectedly, overexpression of UDP-glucose dehydrogenase, which led to a 3-fold increase in the UDP-GlcA precursor, resulted in a decrease in the amount of K5 polysaccharide produced. nih.gov This suggests the presence of a feedback inhibition mechanism or other complex regulatory network where an overaccumulation of a precursor can signal a shutdown of the pathway, perhaps to prevent the depletion of the UDP-glucose pool or to maintain a precise stoichiometric balance of different sugar monomers. nih.gov
Chemical Synthesis and Derivatization Strategies for 2 Acetamido 2 Deoxygalacturonamide and Its Analogs
Total Chemical Synthesis Approaches for 2-Acetamido-2-deoxygalacturonamide
The total chemical synthesis of this compound, while not extensively documented in a single, dedicated procedure, can be strategically planned based on established methodologies for the modification of N-acetylated amino sugars. The synthesis logically proceeds through three main stages: preparation of a suitably protected N-acetylgalactosamine (GalNAc) precursor, selective oxidation of the C-6 primary alcohol to a carboxylic acid, and subsequent amidation to form the target uronamide.
A plausible synthetic pathway would begin with commercially available D-galactosamine hydrochloride. The initial steps involve the protection of the amine as an acetamide (B32628) and the hydroxyl groups to prevent unwanted side reactions. A typical protection strategy might involve per-O-acetylation.
The key transformation is the selective oxidation of the primary C-6 hydroxyl group to a carboxylic acid, converting the galactose derivative into a galacturonic acid derivative. This is a challenging step due to the presence of secondary hydroxyl groups. Common methods for this selective oxidation include:
TEMPO-mediated oxidation: Using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) is a highly effective and widely used method for the selective oxidation of primary alcohols in carbohydrates to carboxylic acids under mild conditions.
Platinum-based catalysis: Catalytic oxidation using platinum on carbon (Pt/C) with oxygen is another established method for achieving this transformation on unprotected or partially protected sugars.
Once the protected 2-acetamido-2-deoxygalacturonic acid is formed, the final step is the amidation of the C-6 carboxylic acid. This is typically achieved using standard peptide coupling reagents. The carboxylic acid is first activated, for example, by converting it into an active ester or using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), followed by reaction with an ammonia (B1221849) source (e.g., ammonia gas or ammonium (B1175870) chloride with a base) to form the primary amide.
Synthetic Routes for this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is essential for exploring structure-activity relationships in biological systems. These routes often involve complex glycosylations and modifications of the core structure.
Achieving stereoselectivity (control of the anomeric center, α or β) and regioselectivity (control of which hydroxyl group reacts) is paramount in the synthesis of glycoside derivatives of this compound.
Stereoselective Glycosylation: The 2-acetamido group presents a significant challenge in stereoselective glycosylation. It can participate in the reaction (neighboring group participation) to form a stable oxazoline (B21484) intermediate, which typically leads to the formation of 1,2-trans glycosidic linkages (e.g., β-glycosides for galactose). researchgate.net To form the more challenging 1,2-cis linkages (α-glycosides), a non-participating group is often used at the C-2 position, such as an azide (B81097) (N₃). The 2-azido-2-deoxygalactosyl donor can be synthesized and then, following the glycosylation reaction, the azide is reduced to an amine and acetylated to yield the desired 2-acetamido product. A highly stereoselective synthesis of 2-azido-2-deoxygalactosides has been achieved via a gold-catalyzed Sₙ2 glycosylation, where a specially designed leaving group directs the stereochemical outcome. nih.gov
Regioselective Modifications: Regioselectivity is controlled by the use of orthogonal protecting groups. For instance, to glycosylate the C-3 hydroxyl group, the C-4 and C-6 positions can be protected together as a benzylidene acetal (B89532). This leaves the C-3 hydroxyl as the only one available for reaction. Subsequent removal of the acetal allows for further modifications at C-4 and C-6. For example, acetalation of o-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside with a p-methoxybenzaldehyde-zinc chloride complex affords a 4,6-O-protected derivative, which can then be selectively glycosylated at other positions. nih.gov
Table 1: Methodologies for Stereoselective and Regioselective Synthesis
| Methodology | Target Linkage/Position | Key Reagents/Strategy | Reference |
| Neighboring Group Participation | 1,2-trans (β-linkage) | 2-Acetamido group forms an oxazoline intermediate. | researchgate.net |
| Non-Participating Group | 1,2-cis (α-linkage) | Use of a 2-azido (N₃) group, followed by reduction and acetylation. | nih.gov |
| Gold-Catalyzed Sₙ2 Glycosylation | Stereoinversion (α to β or β to α) | Gold catalyst with a 1-naphthoate (B1232437) leaving group containing a directing amide. | nih.gov |
| Regioselective Protection | C-3 Glycosylation | Formation of a 4,6-O-benzylidene acetal to block other hydroxyls. | nih.gov |
To probe the interactions of this compound in biological systems, chemically modified analogs are synthesized. These analogs can act as inhibitors, probes, or substrates for various enzymes.
Analogs for Enzyme Inhibition: The synthesis of analogs where the sugar ring or key functional groups are altered can produce potent enzyme inhibitors. For example, a series of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones were prepared from D-glucosamine as potent inhibitors of human O-GlcNAcase (OGA). mdpi.com This strategy involves the oxidation of the anomeric carbon to a lactone and derivatization with sulfonylhydrazides. A similar strategy could be applied to the galacto-configured compound to create inhibitors for galactosidases. The synthetic sequence involves condensing the protected sugar with arenesulfonylhydrazines, followed by oxidation to the lactone. mdpi.com
Conjugates for Targeted Delivery: Analogs are often conjugated to larger molecules like lipids, peptides, or oligonucleotides to enhance their properties or for targeted delivery. For instance, N-acetylgalactosamine (GalNAc) clusters are famously used to target the asialoglycoprotein receptor (ASGPR) on hepatocytes for liver-specific drug delivery. nih.govrsc.org A triantennary GalNAc cluster was synthesized using a nitromethanetrispropionic acid core, employing pentafluorophenolic ester intermediates in a one-pot procedure for conjugation to antisense oligonucleotides. nih.gov Similar clustering and conjugation of this compound could be envisioned to modulate its biological targeting and activity.
Structural Analogs: The synthesis of structural analogs, such as those with deoxygenated positions or epimerized hydroxyl groups, helps in understanding which parts of the molecule are critical for biological activity.
Chemo-Enzymatic and Biotransformation Approaches for Structural Modification and Synthesis
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymatic transformations. This approach is particularly powerful in carbohydrate chemistry, where achieving regio- and stereoselectivity can be challenging through purely chemical means.
Enzymes can be used for several key transformations in the synthesis of this compound analogs:
Selective Glycosylation: Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with absolute stereo- and regioselectivity. For example, a novel D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase from Bifidobacterium infantis has been used in an efficient one-pot, two-enzyme system to synthesize β1–3-linked galactosides like galacto-N-biose (Galβ1–3GalNAc). rsc.orgresearchgate.net Such enzymatic systems could be adapted to use a this compound acceptor, allowing for the precise construction of complex oligosaccharide derivatives that would be extremely difficult to access chemically.
Selective Protection and Deprotection: Enzymes such as lipases and proteases can be used for the regioselective acylation or deacylation of sugar hydroxyl groups, offering an alternative to complex chemical protecting group manipulations.
Kinetic Resolution: In cases where a synthesis produces a racemic mixture of intermediates, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the two. Lipase-catalyzed transesterification, for example, is a common method for resolving chiral alcohols. mdpi.com
A chemo-enzymatic strategy often involves the chemical synthesis of a modified substrate or precursor that can then be acted upon by one or more enzymes in a one-pot reaction, which improves efficiency and reduces the number of purification steps. uu.nlnih.gov For example, a chemically synthesized acceptor molecule can be glycosylated using a combination of a kinase (to create a sugar-1-phosphate donor) and a glycosyltransferase or phosphorylase to perform the coupling. rsc.org This integration of chemical and biological catalysis provides a powerful and efficient route to complex carbohydrate structures.
Enzymatic Modification and Degradation of 2 Acetamido 2 Deoxygalacturonamide Containing Structures
Glycoside Hydrolases and Lyases Acting on 2-Acetamido-2-deoxygalacturonamide Linkages
The enzymatic cleavage of glycosidic linkages in polysaccharides is predominantly carried out by two major classes of enzymes: glycoside hydrolases and polysaccharide lyases.
Glycoside Hydrolases (GHs) are a widespread class of enzymes that catalyze the hydrolysis of glycosidic bonds, effectively using a water molecule to break the bond between sugar residues. wikipedia.org Enzymes that act on structures containing N-acetylated amino sugars, such as this compound, are found in numerous GH families. For instance, microbial glycoside hydrolases have been identified that target polymers containing N-acetyl-d-galactosamine (GalNAc), a structurally related monosaccharide. The fungal hydrolase Sph3h from Aspergillus fumigatus and the bacterial hydrolase PelAh from Pseudomonas aeruginosa both act on cationic exopolysaccharides that contain 1,4-linked GalNAc residues, which are key components of their respective biofilms. nih.gov Similarly, β-N-acetylhexosaminidases, such as those from the fungus Penicillium oxalicum, demonstrate high specificity for cleaving β-anomeric N-acetylgalactosamine derivatives. mdpi.com These enzymes are crucial for degrading complex glycoconjugates. nih.govmdpi.com
Polysaccharide Lyases (PLs) , in contrast, cleave glycosidic bonds via a β-elimination mechanism. biorxiv.org This reaction does not involve water but instead results in the formation of a double bond between C4 and C5 of the uronic acid residue at the newly formed non-reducing end. biorxiv.org Alginate lyases are a well-studied example of this class. They act on alginate, a polymer of mannuronic and guluronic acids, by abstracting a proton from C5, which leads to the elimination of the glycosidic bond. biorxiv.org While primarily known for acting on uronic acids like mannuronic acid, the mechanism is relevant for understanding the degradation of poly-galactosaminogalactan where galacturonic acid residues may be present.
The table below summarizes key enzymes involved in the degradation of related polysaccharide structures.
| Enzyme Class | Specific Enzyme Example | Source Organism | Substrate/Linkage Targeted |
| Glycoside Hydrolase | Sph3h | Aspergillus fumigatus | Polysaccharides with 1,4-linked N-acetyl-d-galactosamine nih.gov |
| Glycoside Hydrolase | PelAh | Pseudomonas aeruginosa | Polysaccharides with 1,4-linked N-acetyl-d-galactosamine nih.gov |
| Glycoside Hydrolase | β-N-acetylhexosaminidase | Penicillium oxalicum | β-anomeric N-acetyl-d-galactosamine derivatives mdpi.com |
| Polysaccharide Lyase | Alginate Lyase (e.g., AlgE7) | Azotobacter vinelandii | β-D-mannuronic acid residues in alginate biorxiv.org |
Mechanistic Studies of Enzymatic Cleavage and Hydrolysis
The mechanisms by which glycoside hydrolases and lyases cleave glycosidic bonds are distinct and have been the subject of detailed study.
For many glycoside hydrolases acting on substrates with an N-acetyl group at the C2 position, such as this compound, the reaction proceeds through a substrate-assisted catalytic mechanism . cazypedia.orgmdpi.com In this process, the enzyme itself does not provide the catalytic nucleophile. Instead, the 2-acetamido group of the sugar substrate acts as an intramolecular nucleophile. cazypedia.org This "neighboring group participation" leads to the formation of a cyclic oxazolinium ion intermediate. cazypedia.orgmdpi.com The subsequent attack by a water molecule on this intermediate completes the hydrolysis, resulting in a net retention of the anomeric configuration. This mechanism is utilized by enzymes in several GH families, including GH20 and GH84. cazypedia.orgmdpi.com
In contrast, the β-elimination mechanism employed by polysaccharide lyases involves a different set of catalytic steps. The process is initiated by a general base in the enzyme's active site abstracting the proton at C5 of the uronic acid residue. biorxiv.org This abstraction increases the acidity of the proton and facilitates the subsequent elimination of the aglycone at the C4 position, leading to the formation of a C4-C5 double bond in the sugar ring and cleavage of the polymer chain. biorxiv.org
Some advanced applications utilize sequential enzymatic actions, known as tandem-cleavage , where the action of a first enzyme is required to enable the cleavage by a second enzyme. This approach is explored in drug delivery systems where a hydrophilic moiety is first removed by one enzyme, allowing a second enzyme to cleave a linker and release a payload. researchgate.net
Microbial Catabolism and Recycling Pathways of this compound-Derived Compounds
Microorganisms have evolved sophisticated pathways to utilize complex polysaccharides as nutrient sources. The degradation of polymers containing this compound is a key step in the carbon cycle, particularly within microbial communities.
The process typically begins with the secretion of extracellular glycoside hydrolases or lyases, as seen with A. fumigatus and P. aeruginosa in biofilm contexts. nih.gov These enzymes break down large polysaccharides into smaller oligosaccharides or monosaccharides, which can then be transported into the microbial cell. wikipedia.orgnih.gov
Once inside the cell, the imported sugar derivatives are funneled into central metabolic pathways. The catabolism of these compounds often involves a series of enzymatic modifications. For example, studies on the degradation of the pollutant 2,6-dichlorobenzamide (B151250) in Aminobacter sp. MSH1 show that the catabolic pathway is encoded on plasmids. nih.gov The initial amide hydrolysis is followed by further steps catalyzed by enzymes such as monooxygenases and dioxygenases to break down the aromatic ring. nih.gov While the specific substrate differs, this case illustrates a common microbial strategy where specialized catabolic genes are clustered, often on mobile genetic elements, allowing for the efficient degradation of a specific compound. The catabolism of this compound would likely involve de-acetylation, de-amination, and phosphorylation before entering glycolysis or other central metabolic routes.
Advanced Analytical Methodologies for the Characterization of 2 Acetamido 2 Deoxygalacturonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-acetamido-2-deoxygalacturonamide. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the complete assignment of its proton (¹H) and carbon (¹³C) skeletons and the determination of its relative stereochemistry.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide the foundational data for structural analysis. The ¹H NMR spectrum reveals the number of distinct protons, their chemical shifts, signal integrations (proton count), and coupling constants (J-couplings), which give insight into the connectivity between adjacent protons. The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).
While direct NMR data for the isolated monomer is limited in published literature, data for this compound residues within bacterial polysaccharides, such as from Providencia rustigianii and Shigella dysenteriae, have been reported. glyco.ac.ruglycoscience.ru These studies provide valuable reference points for the expected chemical shifts.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~5.19 | C-1 |
| H-2 | ~4.15 | C-2 |
| H-3 | ~3.77 | C-3 |
| H-4 | ~4.28 | C-4 |
| H-5 | ~4.20 | C-5 |
| - | - | C-6 (CONH₂) |
| N-Acetyl (CH₃) | ~1.90-2.13 | N-Acetyl (CH₃) |
| - | - | N-Acetyl (C=O) |
| Note: Data is derived from studies of the compound as a residue within a polysaccharide and may vary slightly for the free monomer. glycoscience.ru |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by correlating signals from the 1D spectra:
COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, typically over two or three bonds. This allows for the tracing of the proton network within the galacturonamide ring, for example, from H-1 to H-2, H-2 to H-3, and so on.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the primary method for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is vital for identifying connections across quaternary carbons or heteroatoms. For instance, an HMBC experiment would show a correlation from the anomeric proton (H-1) to C-5, and from the N-acetyl methyl protons to the acetyl carbonyl carbon, confirming key structural fragments.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of their bonding. These experiments are essential for determining the stereochemistry of the sugar, such as the axial or equatorial orientation of protons on the pyranose ring.
Isotopic labeling is a powerful technique where atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N). While specific studies employing isotopic labeling for this compound are not prominent, the methodology is highly applicable. Incorporating ¹³C or ¹⁵N labels would significantly enhance the sensitivity of ¹³C and ¹⁵N NMR experiments, which suffer from low natural abundance. This is particularly useful when analyzing molecules from biological sources where sample quantity may be limited. Furthermore, isotopic labeling facilitates more complex NMR experiments designed to trace metabolic pathways or resolve heavily overlapped signals in complex spectra.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight of this compound and for obtaining structural information through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₄N₂O₆). This serves as a primary method for confirming the identity of the compound, distinguishing it from other molecules with the same nominal mass but different elemental compositions.
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₈H₁₅N₂O₆⁺ | 235.0925 |
| [M+Na]⁺ | C₈H₁₄N₂NaO₆⁺ | 257.0744 |
| [M-H]⁻ | C₈H₁₃N₂O₆⁻ | 233.0780 |
| Note: M represents the neutral molecule this compound. |
Tandem Mass Spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reveal structural details. In the context of analyzing bacterial polysaccharides, MS/MS is crucial for sequencing and identifying specific residues like this compound. doi.org Characteristic fragment ions would arise from glycosidic bond cleavages and cross-ring cleavages. The loss of the primary amide group (-CONH₂) and the N-acetyl group (-NHCOCH₃) would produce specific neutral losses that act as a diagnostic signature for the presence of this unique sugar amide in a larger structure. doi.org
Chromatographic Separations for Isolation, Purification, and Purity Assessment
Chromatographic techniques are essential for the isolation of this compound from complex mixtures, its purification, and the subsequent assessment of its purity. Given its polar and charged nature (due to the carboxylic acid-derived amide), specific chromatographic methods are required.
When it is part of a larger biopolymer, such as the O-antigen of Francisella novicida, size-exclusion chromatography is an effective initial step to isolate the polysaccharide from other cellular components. asm.org For the analysis of the monomer itself, typically after acid hydrolysis of a polymer, high-performance anion-exchange chromatography (HPAEC) is a powerful technique. HPAEC, often coupled with pulsed amperometric detection (PAD), is well-suited for the separation and quantification of uronic acids and their derivatives without the need for derivatization. ncsu.eduacs.org
Another highly effective method is Capillary Electrophoresis-Mass Spectrometry (CE-MS), which separates molecules based on their charge and size, making it ideal for analyzing charged carbohydrates like uronic acid amides. doi.org Reverse-phase HPLC can also be used, though it often requires derivatization to make the polar analyte more suitable for retention on a non-polar stationary phase. These methods are critical for obtaining pure material for structural studies and for quantifying the compound in biological samples.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |
| HPAEC | Anion-exchange resin (e.g., CarboPac™ series) | Sodium hydroxide/sodium acetate (B1210297) gradient | Pulsed Amperometric Detection (PAD) | Quantification and separation from other monosaccharides. acs.org |
| CE-MS | Fused-silica capillary | Buffered electrolyte | Mass Spectrometry (MS) | High-resolution separation and identification. doi.org |
| Size-Exclusion | Porous polymer gel (e.g., Sephadex) | Buffered aqueous solution | Refractive Index (RI) or UV | Isolation of polysaccharides containing the compound. asm.org |
Gas-Liquid Chromatography (GLC) and Liquid Chromatography (LC) Applications
Chromatographic techniques are fundamental for the separation of this compound from complex mixtures prior to its detection and quantification. Both gas-liquid chromatography (GLC) and liquid chromatography (LC) offer distinct advantages and are chosen based on the sample matrix and the analytical objective.
Gas-Liquid Chromatography (GLC):
Direct analysis of polar, non-volatile carbohydrates like this compound by GLC is not feasible. Therefore, chemical derivatization is a mandatory prerequisite to increase the compound's volatility and thermal stability. Common derivatization strategies for amino sugars include the formation of alditol acetates or trimethylsilyl (B98337) (TMS) ethers.
For instance, a general procedure for analyzing amino sugars involves hydrolysis of any parent polymer, followed by reduction of the monosaccharide with sodium borohydride (B1222165) to its corresponding alditol, and subsequent acetylation with acetic anhydride. mdpi.com This process converts the polar hydroxyl and amino groups into less polar and more volatile acetate esters. The resulting alditol acetate derivatives can then be separated on a suitable GLC column, often with a non-polar or medium-polarity stationary phase. mdpi.com While specific GLC methods for this compound are not extensively documented, the principles established for related compounds like glucosamine, galactosamine, and mannosamine (B8667444) are directly applicable. mdpi.comnist.gov
Liquid Chromatography (LC):
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound in its native form, circumventing the need for derivatization in many cases. The separation can be achieved using various modes of chromatography.
Reversed-Phase (RP) HPLC: While the high polarity of the compound presents a challenge for retention on standard C18 columns, the use of ion-pairing agents or highly aqueous mobile phases can facilitate separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating highly polar compounds. A stationary phase with polar functional groups is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.
Ion-Exchange Chromatography (IEC): Given the potential for the uronic acid amide to carry a charge, IEC can be a highly effective separation mode. Anion-exchange chromatography, in particular, has been successfully used for the separation of uronic acids.
A notable HPLC method developed for the simultaneous determination of five uronates, including galacturonate, utilizes a Dionex CarboPac PA1 column with an isocratic elution of an acetate buffer. rsc.org Detection is achieved via post-column derivatization with 2-cyanoacetamide, which forms a fluorescent product, allowing for sensitive detection with excitation and emission wavelengths at 331 nm and 383 nm, respectively. rsc.org This approach could be adapted for the quantification of this compound.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenating chromatographic separation with mass spectrometry (MS) provides a powerful tool for both quantification and structural confirmation. The mass spectrometer offers high selectivity and provides molecular weight and fragmentation information, which is invaluable for identifying unknown compounds and confirming the identity of known ones.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS analysis of this compound requires prior derivatization, as discussed for GLC. The mass spectrometer then analyzes the eluting derivatives. The electron ionization (EI) mass spectra of these derivatives typically show characteristic fragmentation patterns that can be used for structural elucidation. For example, the analysis of N-acetyl amino sugar derivatives by GC-MS allows for the determination of their structure based on the fragmentation patterns observed. nih.gov The fragmentation of amides often involves a characteristic cleavage of the N-CO bond. researchgate.net
Below is a table showing typical derivatives used for the GC-MS analysis of amino sugars.
| Derivative Type | Derivatization Reagents | Rationale |
| Alditol Acetates | Sodium borohydride, Acetic anhydride | Reduces the sugar to an open-chain alditol, followed by acetylation of hydroxyl and amino groups to increase volatility. |
| Trimethylsilyl (TMS) Ethers | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Replaces active hydrogens on hydroxyl and amino groups with TMS groups, significantly increasing volatility. |
| Per-O-methyl derivatives | Purdie's reagent (CH₃I, Ag₂O) or Hakomori's reagent (CH₃I, NaH, DMSO) | Methylates all hydroxyl and amide protons, producing volatile derivatives with predictable fragmentation. |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is arguably the most powerful technique for the analysis of this compound, as it combines the excellent separation capabilities of LC for polar, non-volatile compounds with the sensitive and selective detection of MS, often without the need for derivatization.
Electrospray ionization (ESI) is the most common ionization technique for such analyses, as it is a soft ionization method that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source. This allows for the straightforward determination of the molecular weight. For structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern that can be used to elucidate the compound's structure.
Studies on related N-acetylamino acids have demonstrated the utility of LC-MS for their identification in complex biological samples like human urine. mdpi.com The fragmentation patterns can distinguish between isomers and provide definitive structural confirmation. mdpi.com The analysis of chitooligosaccharides by LC-MS/MS has also been successful in characterizing their structure based on their fragmentation. rsc.org
Spectrophotometric and Colorimetric Methods for Detection and Quantification
Spectrophotometric and colorimetric methods are often used for the rapid quantification of classes of compounds, including amino sugars. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.
A well-established colorimetric method for the determination of 2-acetamido-2-deoxy-D-galactose, a closely related compound, can likely be adapted for this compound. researchgate.net This method is based on the high reactivity of the amidosugar's aldehyde group with pentane-2,4-dione under anhydrous alkaline conditions. researchgate.net The initial product can then undergo further reactions. For example, upon hydrolysis of the N-acetyl group, the free amino group can condense with the carbonyl group to form pyrrole (B145914) structures. researchgate.net These pyrroles can then be estimated by their reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored complex.
Reaction Principle for Colorimetric Assay
| Step | Reactants | Product | Detection |
| 1 | 2-Acetamido-2-deoxygalactose + Pentane-2,4-dione (alkaline) | Chromogen | Spectrophotometric measurement |
| 2 | Product from Step 1 + Acid Hydrolysis | Pyrrole derivatives | |
| 3 | Pyrrole derivatives + p-Dimethylaminobenzaldehyde | Colored complex | Spectrophotometric measurement |
This method offers good sensitivity and is suitable for routine analysis, although it may be susceptible to interference from other compounds that can react with the reagents.
X-ray Crystallography and Electron Diffraction for Definitive Structural Determination
While chromatographic and spectrometric methods are excellent for identification and quantification, X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state.
X-ray Crystallography:
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for the unambiguous determination of:
Molecular connectivity and stereochemistry: Confirming the identity and arrangement of all atoms.
Conformation: Determining the three-dimensional shape of the molecule, including the ring conformation and the orientation of substituents.
Bond lengths and angles: Providing precise measurements of the geometric parameters of the molecule.
Intermolecular interactions: Revealing how molecules are packed in the crystal lattice through hydrogen bonds and other non-covalent interactions.
Electron Diffraction:
Electron diffraction is another technique that can be used for structural determination, particularly for very small crystals or for gas-phase molecules. Similar to X-ray diffraction, it relies on the scattering of a beam of electrons by the sample to generate a diffraction pattern. Gas electron diffraction (GED) can determine the structure of molecules in the gas phase, providing information on bond lengths, angles, and torsional angles free from crystal packing forces. For non-volatile compounds like this compound, analysis would require derivatization to increase volatility.
Currently, there is a lack of published literature specifically applying electron diffraction to the structural analysis of this compound or closely related N-acetylated uronic acid amides. However, for suitable derivatives, this technique could offer complementary structural information to that obtained from X-ray crystallography.
Molecular Biological Roles and Cellular Interactions of 2 Acetamido 2 Deoxygalacturonamide
Contribution to Bacterial Virulence Mechanisms and Pathogenesis at the Molecular Level
The presence of 2-acetamido-2-deoxygalacturonamide and its related precursor, 2-acetamido-2-deoxy-D-galacturonic acid, has been identified in the surface polysaccharides of certain pathogenic bacteria. These complex carbohydrate structures are pivotal in the bacteria's ability to cause disease, influencing how they interact with their hosts and evade the immune system.
Modulation of Host-Pathogen Interactions through O-Antigen and Capsular Polysaccharide Structure
The O-antigen, a component of the lipopolysaccharide (LPS) in Gram-negative bacteria, and capsular polysaccharides (CPS) are critical determinants of virulence. These surface structures form the primary interface between the bacterium and its host environment. The specific composition of these polysaccharides, which can include derivatives of 2-acetamido-2-deoxygalacturonic acid, directly impacts the bacterium's ability to adhere to host cells, a crucial first step in infection.
In the opportunistic pathogen Acinetobacter baumannii, the capsular polysaccharide is a major virulence factor. Some strains of A. baumannii, such as isolate G7 with the KL17 capsule configuration, possess a capsular polysaccharide that contains an amide of 2-acetamido-2-deoxy-D-galacturonic acid with D-alanine. nih.govnih.gov The capsule as a whole acts as a protective barrier, shielding the bacterium from the host's innate immune response. nih.govnih.gov This protective layer is crucial for the bacterium's survival and its ability to establish an infection.
Similarly, the O-antigen of Providencia rustigianii O11 contains a novel amide of 2-acetamido-2-deoxygalacturonic acid, this time with the dipeptide L-glutamyl-L-alanine. nih.gov Providencia species are known opportunistic pathogens, often associated with urinary tract and other nosocomial infections. nih.gov While the direct role of this specific modification in host-pathogen interactions is still under investigation, the O-antigen in general is known to be a key factor in bacterial virulence. nih.gov
Table 1: Bacterial Species with Polysaccharides Containing 2-Acetamido-2-deoxygalacturonic Acid Derivatives
| Bacterial Species | Polysaccharide Type | Specific Derivative of 2-Acetamido-2-deoxygalacturonic acid |
| Acinetobacter baumannii (e.g., isolate G7, KL17) | Capsular Polysaccharide | Amide with D-alanine nih.govnih.gov |
| Providencia rustigianii O11 | O-Antigen | Amide with L-glutamyl-L-alanine nih.gov |
Molecular Mechanisms of Immune Evasion and Recognition
Bacterial surface polysaccharides play a pivotal role in the evasion of the host immune system. The capsule of A. baumannii, which can contain the 2-acetamido-2-deoxygalacturonic acid amide, is instrumental in protecting the bacterium from complement-mediated killing and phagocytosis by immune cells like neutrophils and macrophages. nih.govnih.gov The highly hydrophilic and negatively charged nature of the capsular polysaccharide is thought to hinder interactions with the negatively charged surfaces of these immune cells. nih.gov
Studies have shown that the absence or reduction of the capsule in A. baumannii leads to an enhanced innate immune response, characterized by increased phagocytosis and killing of the bacteria. nih.gov This highlights the critical role of the capsule in immune evasion. While the specific contribution of the this compound moiety to this process has not been individually determined, its presence as a structural component of this essential virulence factor is significant.
Furthermore, bacterial polysaccharides can have immunomodulatory effects. Some bacterial polysaccharides are known to be weakly immunogenic, a characteristic that aids in evading a robust and clearing immune response. nih.gov The complex and variable structures of O-antigens and capsular polysaccharides, including the presence of unique sugar derivatives like this compound, contribute to the diversity that allows bacteria to evade host immune recognition.
Influence on Eukaryotic Glycoconjugate Biosynthesis and Cellular Metabolism
While the primary known role of this compound is as a component of bacterial polysaccharides, research into related amino sugar analogs provides insights into their potential influence on eukaryotic cellular processes.
This compound Analogs as Biochemical Probes for Glycosylation Pathways
The study of glycosylation pathways often relies on the use of synthetic sugar analogs that can act as probes or inhibitors. While there is a lack of specific research on this compound analogs for this purpose, studies on analogs of the closely related 2-acetamido-2-deoxy-D-glucose (GlcNAc) and 2-acetamido-2-deoxy-D-galactose (GalNAc) have demonstrated the potential of such compounds.
For instance, various analogs of GlcNAc have been synthesized and evaluated for their effects on the biosynthesis of glycosaminoglycans (GAGs) in hepatocytes. nih.gov These studies show that acetylated and deoxy-analogs can interfere with the incorporation of natural sugars into growing polysaccharide chains. nih.gov Similarly, 4-deoxy-4-fluoro analogs of both GlcNAc and GalNAc have been shown to inhibit hepatic GAG biosynthesis. researchgate.net These findings suggest that appropriately modified analogs of this compound could potentially be developed as biochemical probes to investigate the enzymes and pathways involved in the synthesis of complex carbohydrates.
Inhibition of Glycosidases and Other Carbohydrate-Active Enzymes
Carbohydrate-active enzymes (CAZymes) are a broad category of enzymes that synthesize, modify, and degrade carbohydrates. frontiersin.orgnih.gov Inhibitors of these enzymes have significant therapeutic potential. Research into the inhibitory activity of sugar analogs has shown that modifications to the sugar ring can lead to potent enzyme inhibition.
Biochemical Pathways and Cellular Signaling Modulation Associated with this compound
The biosynthesis of complex sugars like this compound and its incorporation into larger polysaccharides involves specific enzymatic pathways. In A. baumannii strain G7, the amidation of 2-acetamido-2-deoxy-D-galacturonic acid with D-alanine is catalyzed by a specific transferase, Alt1, which belongs to the ATPgrasp_TupA protein family. nih.gov This represents a novel family of enzymes that amidate the carboxyl group of uronic acids. nih.gov
The impact of this compound on eukaryotic cellular signaling is an area that remains largely unexplored. However, the general importance of carbohydrates in cellular signaling is well-established. researchgate.netnih.gov Glycoproteins and glycolipids on the cell surface are crucial for cell-cell recognition, communication, and the initiation of signaling cascades. It is conceivable that the presence of unusual sugars like this compound on the surface of invading bacteria could modulate host cell signaling pathways, although specific examples are yet to be elucidated. Further research is needed to understand if this compound can directly or indirectly influence signaling pathways such as the MAP kinase or PI3K/Akt pathways, which are known to be affected by various extracellular stimuli. researchgate.net
Emerging Research Directions and Future Prospects for 2 Acetamido 2 Deoxygalacturonamide Studies
Development of Novel Synthetic and Chemo-Enzymatic Tools for Glycan Engineering
The complex structures of glycans, including those containing 2-acetamido-2-deoxygalacturonamide, present significant challenges for chemical synthesis. To overcome these hurdles, the development of innovative synthetic and chemo-enzymatic methodologies is a key research focus. Chemo-enzymatic approaches, which combine the flexibility of chemical synthesis with the high stereoselectivity and regioselectivity of enzymatic reactions, are particularly promising. nih.gov This strategy often begins with the chemical synthesis of a core glycan structure, which is then elaborated upon by a series of specific glycosyltransferases. nih.gov
A significant challenge lies in the stereoselective formation of 1,2-cis glycosidic linkages, which are common in natural glycans. researchgate.net Novel catalysts and synthetic strategies are being explored to control this stereochemistry with high fidelity. Furthermore, the use of glycosyltransferases and glycosidases in the synthesis of complex glycans is expanding. nih.govresearchgate.net These enzymes offer precise control over the assembly of monosaccharide units, enabling the construction of homogeneous glycan structures for detailed biological studies. nih.gov The availability of a wider range of recombinant glycosyltransferases and engineered glycosidases (glycosynthases) will be crucial for advancing the synthesis of glycans containing rare sugars like this compound. nih.gov
Engineering Microbial Pathways for Targeted Production or Modification of this compound
The production of this compound and its derivatives in significant quantities is essential for detailed research. Metabolic engineering of microorganisms offers a promising avenue for the targeted production of this rare sugar. mdpi.com By introducing and optimizing heterologous biosynthetic pathways in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae, researchers aim to create "microbial factories" for the synthesis of valuable compounds. mdpi.comnih.gov
This involves the identification and expression of the necessary enzymes for the conversion of common precursor molecules into this compound. For instance, the biosynthesis of GalNAcAN in Francisella tularensis is thought to involve enzymes with homology to UDP-glucose dehydrogenase and NAD-dependent epimerase/dehydratase. asm.org The genes encoding these enzymes could potentially be harnessed in a heterologous host. Synthetic biology tools, such as CRISPR-Cas9, can be employed to precisely modify microbial genomes, optimizing metabolic flux towards the desired product and minimizing the formation of unwanted byproducts. mdpi.com Furthermore, engineering transport proteins to facilitate the uptake of substrates and the export of the final product can significantly improve production efficiency. nih.gov
Structural Biology and Mechanistic Studies of this compound-Interacting Proteins and Enzymes
Understanding how this compound is recognized and processed by proteins and enzymes is fundamental to elucidating its biological roles. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are being used to determine the three-dimensional structures of proteins in complex with GalNAcAN-containing glycans. These studies can reveal the specific molecular interactions that govern binding and catalysis.
Recent advances in computational structural biology, particularly the development of powerful tools like AlphaFold2, are revolutionizing the field. nih.govnih.gov These methods can predict protein structures with high accuracy, providing valuable insights even in the absence of experimentally determined structures. nih.gov This is particularly useful for studying the enzymes involved in the biosynthesis of the O-antigen of bacteria like Francisella tularensis, where GalNAcAN is a key component. asm.orgasm.org By combining computational modeling with experimental data, researchers can gain a deeper understanding of enzyme mechanisms and protein-carbohydrate interactions at an atomic level. youtube.com This knowledge is critical for designing inhibitors of pathogenic enzymes or for engineering enzymes with novel specificities.
Advanced Analytical Techniques for In Situ and Real-Time Monitoring of Biological Processes
To fully comprehend the dynamic roles of this compound in biological systems, advanced analytical techniques capable of in situ and real-time monitoring are required. Methods like capillary electrophoresis-mass spectrometry (CE-MS) are being developed for the rapid and sensitive analysis of complex carbohydrate mixtures from biological samples. doi.org This technique has been successfully used to differentiate between clinical isolates of Pseudomonas aeruginosa based on their lipopolysaccharide profiles, which in some cases contain derivatives of galacturonic acid. doi.org
The development of novel molecular probes and sensors that can specifically recognize and report on the presence and concentration of this compound in living cells would be a significant breakthrough. Such tools would allow researchers to visualize the localization and trafficking of GalNAcAN-containing molecules in real-time, providing unprecedented insights into their biological functions. Furthermore, integrating chemical sensors with metabolic pathways in engineered microbes can enable real-time control and optimization of bioactive compound production. mdpi.com
Exploration of Uncharted Biological Activities and Metabolic Roles at the Molecular Level
While the presence of this compound in the O-antigen of pathogenic bacteria like Francisella tularensis and some strains of Pseudomonas aeruginosa is established, its full spectrum of biological activities and metabolic roles remains largely unexplored. asm.orgdoi.org The O-antigen is a known virulence determinant in many gram-negative bacteria, playing roles in serum resistance and interactions with host cells. asm.orgasm.org
Future research will focus on dissecting the precise molecular mechanisms by which GalNAcAN-containing glycans contribute to these processes. This includes investigating their interactions with host cell receptors, their role in evading the immune system, and their potential impact on intracellular trafficking and survival of pathogens. asm.org Studies using O-antigen deficient mutants have already demonstrated the importance of these structures for bacterial virulence. asm.orgasm.org Further research at the molecular level, aided by the advanced synthetic and analytical tools described above, will be crucial for uncovering new biological functions and metabolic pathways involving this compound.
Q & A
Q. What are the established synthetic routes for 2-Acetamido-2-deoxygalacturonamide, and what are their respective yields and limitations?
- Methodological Answer : Synthesis typically involves glycosylation reactions with protected sugar precursors. For example:
- Step 1 : Protect the hydroxyl groups of galacturonic acid using acetyl or benzyl groups to prevent unwanted side reactions .
- Step 2 : Introduce the acetamido group via nucleophilic substitution or enzymatic modification .
- Step 3 : Deprotect under mild acidic or basic conditions (e.g., Zemplén deacetylation).
- Yields : Reported yields range from 40% to 65%, depending on the protecting group strategy and purification methods (e.g., column chromatography vs. recrystallization) .
- Limitations : Stereochemical control at the anomeric center remains challenging, often requiring chiral catalysts or enzymatic assistance .
Q. How is the structural characterization of this compound performed using spectroscopic techniques?
- Methodological Answer :
- NMR :
- 1H NMR : The acetamido proton resonates at δ 2.0–2.2 ppm, while anomeric protons appear at δ 4.5–5.5 ppm. Coupling constants (J1,2) confirm α/β anomeric configuration .
- 13C NMR : The carbonyl carbon of the acetamido group appears at δ 170–175 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 294.1) and fragmentation patterns to validate the glycosidic bond .
- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (N-H bend) .
Advanced Research Questions
Q. How can researchers optimize the stereoselectivity in glycosylation reactions involving this compound?
- Methodological Answer :
- Experimental Design :
- Use Schmidt’s trichloroacetimidate method with BF₃·OEt₂ as a catalyst to enhance β-selectivity .
- Compare solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor α-anomers, while non-polar solvents (e.g., toluene) favor β-anomers .
- Data Analysis :
- Monitor reaction progress via TLC and quantify anomeric ratios using integration of 1H NMR peaks .
- Apply HPLC with chiral columns to resolve enantiomers and validate stereochemical outcomes .
- Contradiction Resolution : Conflicting reports on solvent effects may arise from trace moisture; ensure rigorous drying of reagents/solvents .
Q. What strategies are employed to resolve contradictions in the biological activity data of this compound across different cell models?
- Methodological Answer :
- Hypothesis Testing :
- Variable 1 : Cell permeability differences. Use fluorescent analogs (e.g., FITC-labeled derivatives) to track intracellular uptake via confocal microscopy .
- Variable 2 : Metabolic stability. Perform LC-MS/MS analysis of cell lysates to quantify degradation products .
- Statistical Tools :
- Apply ANOVA to compare activity across cell lines (e.g., HEK293 vs. HepG2) and identify outliers .
- Use meta-analysis to reconcile discrepancies in IC₅₀ values reported in literature .
- Case Study : Inconsistent anti-inflammatory effects may stem from varying expression of glycosidases; validate via enzyme activity assays (e.g., β-hexosaminidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
